molecular formula C28H26N2O6 B2607124 ethyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114871-07-6

ethyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2607124
CAS No.: 1114871-07-6
M. Wt: 486.524
InChI Key: MOXNWMAJCANSOR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline derivative characterized by three key substituents:

  • Position 2: A phenyl group, contributing to aromatic stacking interactions.
  • Position 6: An ethyl carboxylate ester, influencing solubility and metabolic stability.

Its design combines features observed in P-glycoprotein inhibitors (e.g., methoxy-substituted quinolines) and calcium channel modulators (e.g., 3,4-dimethoxyphenyl motifs) .

Properties

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-4-35-28(32)19-10-12-22-21(14-19)25(16-23(30-22)18-8-6-5-7-9-18)36-17-27(31)29-20-11-13-24(33-2)26(15-20)34-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXNWMAJCANSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the carbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Ethyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / Reference Core Structure Substituents Key Biological/Physicochemical Properties
Target Compound Quinoline - 2-Phenyl
- 4-Carbamoylmethoxy-3,4-dimethoxyphenyl
- 6-Ethyl carboxylate
Hypothesized P-gp inhibition; enhanced metabolic stability
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) Quinoline - 2-Phenyl
- 4-Methyl carboxylate
- 6-Methoxy
Confirmed P-gp inhibition; moderate logP (~3.2)
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate Quinoline - 3-Ethyl carboxylate
- 4-Hydroxyethylamino
- 6-Methyl
Solubility-enhancing hydroxyethylamino group; unconfirmed bioactivity
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Isoquinoline - 2-Carboxamide
- 6,7-Dimethoxy
- N-Phenyl substitution
Calcium channel modulation (inferred from dimethoxy motifs)
Verapamil Related Compound B Aliphatic nitrile - 3,4-Dimethoxyphenyl groups
- Isopropyl nitrile
Calcium channel blocker; high lipophilicity (logP ~4.5)

Key Observations:

Core Structure Variations: Quinoline vs. isoquinoline cores (e.g., 6f) affect π-π stacking and planarity. The target compound’s ethyl carboxylate at position 6 contrasts with methyl esters in analogs (e.g., 6a), which may reduce esterase-mediated hydrolysis and prolong half-life .

Substituent Functional Groups: The carbamoylmethoxy group in the target compound provides hydrogen-bond donor/acceptor capacity, unlike the hydroxyethylamino group in or the simpler methoxy in . This could enhance target affinity but reduce membrane permeability.

Biological Implications: P-gp inhibitors like 6a share methoxyquinoline scaffolds but lack the carbamoyl linker, indicating the target’s substituents may optimize binding to transporter pockets. The ethyl carboxylate at position 6 may improve solubility compared to methyl esters, balancing logP values for better bioavailability .

Research Findings and Data Analysis

Physicochemical Properties (Inferred):

  • logP : The target compound’s logP is estimated to be ~3.5–4.0 (higher than 6a due to the ethyl ester and carbamoyl group).
  • Hydrogen-Bonding Capacity : 4 H-bond acceptors (carboxylate, carbamoyl, two methoxy groups) vs. 3 in 6a.

Biological Activity

Ethyl 4-{[(3,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from quinoline derivatives, which are known for their diverse biological activities. The synthetic pathway generally includes:

  • Formation of the Quinoline Core : Utilizing starting materials such as 2-aminobenzaldehyde and ethyl acetoacetate.
  • Modification with Carbamoyl and Methoxy Groups : Introducing the 3,4-dimethoxyphenyl group through carbamoylation followed by methoxylation.
  • Final Esterification : Converting the carboxylic acid to an ester form using ethanol and acid catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The compound exhibited IC50 values indicative of potent activity:

Cell LineIC50 Value (µg/mL)Reference
A-54922.09
MCF-76.40

These findings suggest that this compound may act through mechanisms involving apoptosis and cell cycle arrest.

Antioxidant Activity

In addition to its anticancer effects, the compound has shown promising antioxidant properties. Various assays, including DPPH radical scavenging and total antioxidant capacity tests, indicated that it effectively neutralizes free radicals, thereby potentially reducing oxidative stress in biological systems.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression and oxidative stress response. These studies suggest favorable binding affinities compared to standard drugs, indicating a strong potential for therapeutic applications.

Case Studies

Several case studies have explored the biological activity of related quinoline derivatives:

  • Study on Quinoline Derivatives : A study demonstrated that modifications on the quinoline ring significantly enhanced anticancer activity against multiple cell lines, reinforcing the importance of structural diversity in drug design .
  • Antioxidant Evaluation : Research focusing on similar compounds revealed that structural modifications could lead to improved antioxidant capacities, suggesting a correlation between chemical structure and biological efficacy .

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